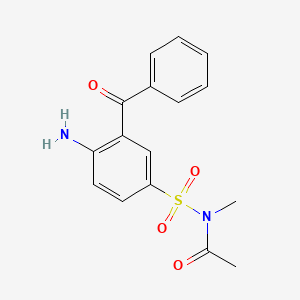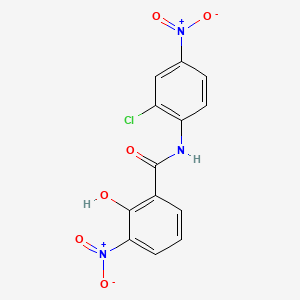![molecular formula C11H11N3O3S B14154905 methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 714224-89-2](/img/structure/B14154905.png)
methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of 5-(phenoxymethyl)-1,3,4-thiadiazole-2-amine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiadiazoles.
Applications De Recherche Scientifique
Methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Used in the development of agrochemicals and pesticides
Mécanisme D'action
The mechanism of action of methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function. This inhibition can lead to the disruption of metabolic pathways, ultimately resulting in the death of microbial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and antifungal properties.
Triazole derivatives: Widely used as antifungal agents.
Oxazolidinone derivatives: Known for their antibacterial activity
Uniqueness
Methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to its specific structure, which combines the thiadiazole ring with a phenoxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
714224-89-2 |
|---|---|
Formule moléculaire |
C11H11N3O3S |
Poids moléculaire |
265.29 g/mol |
Nom IUPAC |
methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C11H11N3O3S/c1-16-11(15)12-10-14-13-9(18-10)7-17-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14,15) |
Clé InChI |
QYWMHMRJXNSHGZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=NN=C(S1)COC2=CC=CC=C2 |
Solubilité |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


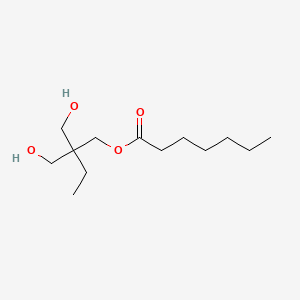
![2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14154843.png)
![tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14154848.png)
![6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14154854.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B14154857.png)
![3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14154861.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14154865.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14154873.png)
![(1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14154875.png)
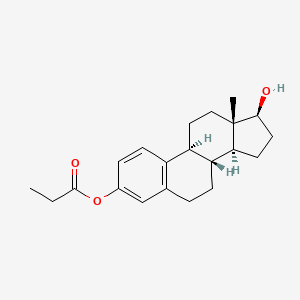
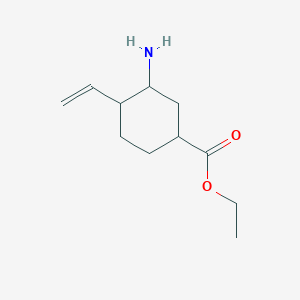
![3,3-Dimethyl-3,4-dihydro-1h-benzo[c]chromene-1,6(2h)-dione](/img/structure/B14154907.png)
